SRA880
Beschreibung
This compound features a rigid benzo[g]quinoline core with a hexahydro ring system, a 6-methoxy substituent, and a 1-methyl group. The methanone bridge connects the benzo[g]quinoline moiety to a 4-(4-nitrophenyl)piperazine group. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to targets like serotonin or dopamine receptors compared to unsubstituted phenyl analogs .
Eigenschaften
Molekularformel |
C26H32N4O4 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1 |
InChI-Schlüssel |
INULNSAIIZKOQE-YOSAUDMPSA-N |
SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Isomerische SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SRA880 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören in der Regel:
Bildung der Kernstruktur: Der erste Schritt beinhaltet die Konstruktion der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
Funktionsgruppenmodifikationen: Nachfolgende Schritte beinhalten die Einführung verschiedener funktioneller Gruppen, um die gewünschten chemischen Eigenschaften zu erreichen. Dazu können Alkylierungs-, Acylierungs- und andere Substitutionsreaktionen gehören.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Neuropharmakologie: this compound wird verwendet, um die Rolle von Somatostatin-Rezeptoren im zentralen Nervensystem zu untersuchen.
Endokrinologie: Durch die Antagonisierung von Somatostatin-Rezeptoren kann this compound helfen, die Mechanismen der Hormonsekretion und -regulation zu klären.
Krebsforschung: Somatostatin-Rezeptoren werden in verschiedenen Tumoren exprimiert. This compound kann verwendet werden, um die Rolle dieser Rezeptoren bei der Proliferation und Apoptose von Krebszellen zu untersuchen.
Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer therapeutischer Mittel, die auf Somatostatin-Rezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den Somatostatin-Rezeptor-Subtyp 1 (sst1) bindet und diesen antagonisiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an der Hemmung der Freisetzung verschiedener Hormone und Neurotransmitter beteiligt ist. Durch die Blockierung dieses Rezeptors kann this compound physiologische Prozesse wie die Hormonsekretion und die Neurotransmission modulieren. Zu den genauen molekularen Wegen, die beteiligt sind, gehören die Hemmung der Adenylatcyclase-Aktivität und die Modulation der Ionenkanalfunktion.
Wissenschaftliche Forschungsanwendungen
SRA880 has a wide range of applications in scientific research:
Neuropharmacology: this compound is used to study the role of somatostatin receptors in the central nervous system.
Endocrinology: By antagonizing somatostatin receptors, this compound can help elucidate the mechanisms of hormone secretion and regulation.
Cancer Research: Somatostatin receptors are expressed in various tumors. This compound can be used to investigate the role of these receptors in cancer cell proliferation and apoptosis.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting somatostatin receptors.
Wirkmechanismus
SRA880 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 1 (sst1). This receptor is a G protein-coupled receptor involved in inhibiting the release of various hormones and neurotransmitters. By blocking this receptor, this compound can modulate physiological processes such as hormone secretion and neurotransmission. The exact molecular pathways involved include the inhibition of adenylate cyclase activity and modulation of ion channel function .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include derivatives from , such as (±)-trans-1-[4-(4-Phenylpiperazin-1-yl)butyl]-octahydrobenzo[g]quinolin-8-ol (35c) and (±)-trans-2-(7-Methoxy-hexahydrobenzo[f]quinolin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone (37). Below is a comparative analysis:
Pharmacological Implications
Electron-Withdrawing vs. Neutral Groups : The 4-nitrophenyl group in the target compound may enhance binding to receptors requiring strong dipole interactions (e.g., σ receptors) compared to phenyl analogs .
Ring Saturation: The hexahydrobenzo[g]quinoline core (vs.
Linker Flexibility: The methanone bridge in the target compound provides a shorter, more rigid connection than the butyl linker in 35c, which could restrict conformational freedom and improve selectivity.
Biologische Aktivität
The compound [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[g]quinoline core and a piperazine moiety. Its molecular formula is C₁₈H₁₈N₄O₂ with a molecular weight of approximately 464.24 g/mol. The structural features suggest potential interactions with various biological targets.
1. Pharmacological Properties
Research indicates that this compound acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE10A. Inhibition of PDE10A is associated with therapeutic effects in neurological disorders such as schizophrenia and Parkinson's disease. A study demonstrated that the compound showed significant PDE10A inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range .
2. Neuropharmacological Effects
In vivo studies have reported that the compound can attenuate hyperlocomotion induced by phencyclidine (PCP) in mice. The effective dose (ED50) for this effect was determined to be approximately 2.0 mg/kg. Additionally, it exhibited improvements in cognitive function as measured by the novel object recognition test at doses of 0.1 and 0.3 mg/kg .
3. Safety Profile
The compound's safety profile was evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary results suggest that it has a favorable safety margin with minimal CYP3A4 inhibition compared to other PDE inhibitors .
Case Studies and Research Findings
The proposed mechanism of action involves the inhibition of phosphodiesterase enzymes which leads to increased levels of cyclic AMP (cAMP) within cells. This elevation in cAMP is crucial for various signaling pathways that influence neuronal activity and cognitive functions.
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
Methodological Answer :
- Step 1 : Use a reflux system in ethanol or toluene with catalytic palladium (e.g., tetrakis(triphenylphosphine)palladium(0)) for coupling reactions involving aryl boronic acids or heterocyclic intermediates .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to boronic acid derivatives) to minimize side products .
- Step 3 : Purify via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?
Methodological Answer :
- 1H/13C NMR : Verify the presence of the benzo[g]quinoline methyl group (δ ~1.2–1.5 ppm) and the piperazine nitrophenyl protons (δ ~7.5–8.5 ppm). Cross-check chemical shifts against computational models (e.g., DFT) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the methanone moiety) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with expected [M+H]+ or [M+Na]+ peaks .
Q. What safety precautions are required for handling this compound?
Methodological Answer :
- GHS Classification : Classify based on acute toxicity (Category 4 for oral/dermal/inhalation) and use PPE (gloves, goggles, fume hoods) .
- Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-nitrophenyl with 3-chlorophenyl or adjust the methoxy group position) and assess bioactivity .
- In Vitro Assays : Test analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand binding assays .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. How can contradictory toxicity data (e.g., Category 4 vs. unclassified) be resolved?
Methodological Answer :
- Reproducibility : Repeat acute toxicity assays (OECD 423/425 guidelines) with standardized doses (e.g., 300–2000 mg/kg in rodents) .
- Mechanistic Studies : Perform in vitro hepatocyte assays to assess metabolic stability and reactive metabolite formation .
Q. What strategies validate enantiomeric purity during asymmetric synthesis?
Methodological Answer :
Q. How can computational modeling predict metabolic pathways and off-target effects?
Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate CYP450 metabolism, bioavailability, and blood-brain barrier penetration .
- Molecular Docking : Simulate binding to off-target kinases (e.g., EGFR, VEGFR) using AutoDock Vina or Glide .
Q. What crystallographic methods resolve the compound’s 3D conformation?
Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., in chloroform/methanol) and refine data with SHELX .
- Density Functional Theory (DFT) : Compare experimental bond angles/lengths with optimized geometries .
Data Contradiction & Troubleshooting
Q. How to address discrepancies in reported melting points or spectral data?
Methodological Answer :
- Purity Verification : Re-crystallize the compound and re-analyze via DSC (differential scanning calorimetry) for precise melting points .
- Inter-Lab Validation : Share samples with independent labs using identical instrumentation (e.g., 500 MHz NMR) .
Q. Why might biological activity vary between in vitro and in vivo models?
Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, clearance rates, and metabolite formation in rodent models .
- Dose Adjustment : Account for bioavailability differences (e.g., oral vs. intravenous administration) .
Experimental Design Considerations
Q. How to design a robust SAR study with limited synthetic throughput?
Methodological Answer :
- Fragment-Based Design : Prioritize high-impact substituents (e.g., piperazine nitrophenyl vs. chlorophenyl) using cheminformatics tools like MOE .
- High-Throughput Screening (HTS) : Use microplate assays to test 100+ analogs for receptor binding or enzyme inhibition .
Q. What in vitro models best predict CNS penetration for neuroactive derivatives?
Methodological Answer :
- PAMPA-BBB Assay : Measure permeability across artificial lipid membranes to estimate blood-brain barrier penetration .
- Primary Neuron Cultures : Test compound neurotoxicity and uptake in rat cortical neurons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
